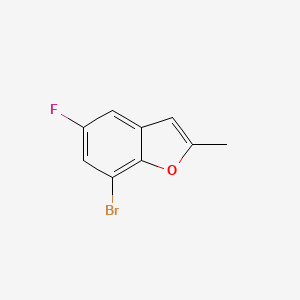

7-Bromo-5-fluoro-2-methylbenzofuran

Descripción

7-Bromo-5-fluoro-2-methylbenzofuran (C₉H₆BrFO) is a halogenated benzofuran derivative characterized by a bromine atom at position 7, a fluorine atom at position 5, and a methyl group at position 2. The introduction of halogen atoms (Br, F) and alkyl groups (methyl) enhances electronic effects, lipophilicity, and binding interactions, making such compounds promising candidates for drug development .

Propiedades

Fórmula molecular |

C9H6BrFO |

|---|---|

Peso molecular |

229.05 g/mol |

Nombre IUPAC |

7-bromo-5-fluoro-2-methyl-1-benzofuran |

InChI |

InChI=1S/C9H6BrFO/c1-5-2-6-3-7(11)4-8(10)9(6)12-5/h2-4H,1H3 |

Clave InChI |

COHMSTXCIFWUOJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=CC(=CC(=C2O1)Br)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 7-Bromo-5-fluoro-2-methylbenzofuran typically involves the bromination and fluorination of 2-methylbenzofuran. One common synthetic route includes the following steps:

Bromination: 2-Methylbenzofuran is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 7-position.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

7-Bromo-5-fluoro-2-methylbenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Heck, Sonogashira, and Stille couplings to form various substituted benzofuran derivatives.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

7-Bromo-5-fluoro-2-methylbenzofuran has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 7-Bromo-5-fluoro-2-methylbenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

The following analysis compares 7-bromo-5-fluoro-2-methylbenzofuran with structurally related benzofuran derivatives, focusing on substituent effects, crystallographic data, and inferred pharmacological properties.

Substituent Position and Functional Group Variations

- Target Compound: Positions: 7-Br, 5-F, 2-CH₃. Halogens (Br, F) enhance electronegativity and halogen-bonding capabilities .

- Analog 1: 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran Positions: 5-Br, 2-(4-F-C₆H₄), 7-CH₃, 3-SOCH₃.

- Analog 2: (7-Bromo-2-fluoro-benzofuran-5-yl)methanol Positions: 7-Br, 2-F, 5-CH₂OH. Key Features: A methanol group at position 5 enhances hydrophilicity, contrasting with the target compound’s methyl group at position 2.

Analog 3 : 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran

- Positions : 5-F, 2-(4-F-C₆H₄), 7-CH₃, 3-SOPh.

- Key Features : Dual fluorine atoms and a phenylsulfinyl group may enhance halogen-π and sulfur-mediated interactions, influencing receptor selectivity.

Crystallographic and Structural Insights

Crystal structure studies reveal how substituents affect molecular packing and stability:

Pharmacological Implications

- Antimicrobial Activity : Sulfinyl-containing analogs (e.g., ) show enhanced activity due to sulfur’s electron-withdrawing effects, which may improve target binding. The target compound’s methyl group may limit this effect but could reduce toxicity .

- Lipophilicity: Bromine and fluorine increase logP values, enhancing blood-brain barrier penetration. The target compound’s logP is likely higher than methanol-containing analogs (e.g., ) but lower than sulfinyl derivatives .

- Metabolic Stability : Methyl groups (target compound) resist oxidative metabolism better than sulfinyl groups, suggesting longer half-life .

Data Tables and Structural Insights

Table 1: Substituent Comparison of Benzofuran Derivatives

Actividad Biológica

7-Bromo-5-fluoro-2-methylbenzofuran is a compound belonging to the benzofuran family, characterized by its unique substitution pattern that includes a bromine atom at the 7-position, a fluorine atom at the 5-position, and a methyl group at the 2-position. This structure confers distinctive electronic and steric properties, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C10H8BrF

- Molecular Weight : 239.07 g/mol

- IUPAC Name : 7-bromo-5-fluoro-2-methylbenzofuran

Biological Activity Overview

Research indicates that benzofuran derivatives, including 7-Bromo-5-fluoro-2-methylbenzofuran, exhibit a range of biological activities due to their structural characteristics. The presence of halogen substituents enhances reactivity and interaction with various biological targets, potentially leading to therapeutic applications.

The biological activity of 7-Bromo-5-fluoro-2-methylbenzofuran is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities, influence signal transduction pathways, and affect cellular responses.

Anticancer Activity

Recent studies have explored the anticancer potential of 7-Bromo-5-fluoro-2-methylbenzofuran. For instance:

- Study on Cell Lines : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Another significant area of research focuses on the antimicrobial activity:

- Inhibition Studies : The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

-

Case Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of 7-Bromo-5-fluoro-2-methylbenzofuran on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency compared to standard chemotherapeutics.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antibacterial activity against Staphylococcus aureus.

- Methodology : Disc diffusion method was employed to determine the minimum inhibitory concentration (MIC).

- Results : The compound exhibited an MIC of 15 µg/mL, showcasing its potential as a novel antibacterial agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrF |

| Molecular Weight | 239.07 g/mol |

| Anticancer IC50 (MCF-7) | 12 µM |

| Antimicrobial MIC (S. aureus) | 15 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.